molecular formula C21H17N5O3 B11045799 N-(benzo[d][1,3]dioxol-5-yl)-5-(2-(pyridin-4-ylmethylamino)phenyl)-1,3,4-oxadiazol-2-amine

N-(benzo[d][1,3]dioxol-5-yl)-5-(2-(pyridin-4-ylmethylamino)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11045799
M. Wt: 387.4 g/mol
InChI Key: WDODXHIHBXLMFI-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(4-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE is a complex organic compound that features a benzodioxole moiety, a pyridylmethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(4-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and pyridylmethyl intermediates, followed by the formation of the oxadiazole ring. Key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde.

    Synthesis of Pyridylmethyl Intermediate: This step involves the reaction of pyridine with formaldehyde and an amine.

    Formation of Oxadiazole Ring: This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(4-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(4-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(4-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
  • 4-BENZO (1,3)DIOXOL-5-YL-BUTAN-2-ONE

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N-(5-{2-[(4-PYRIDYLMETHYL)AMINO]PHENYL}-1,3,4-OXADIAZOL-2-YL)AMINE is unique due to its combination of a benzodioxole moiety, a pyridylmethyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[2-(pyridin-4-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C21H17N5O3/c1-2-4-17(23-12-14-7-9-22-10-8-14)16(3-1)20-25-26-21(29-20)24-15-5-6-18-19(11-15)28-13-27-18/h1-11,23H,12-13H2,(H,24,26)

InChI Key

WDODXHIHBXLMFI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CC=NC=C5

Origin of Product

United States

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